(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
Description
Properties
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-10-15(11(2)24-19-10)16(22)21-8-7-12(9-21)23-14-6-5-13(17-18-14)20(3)4/h5-6,12H,7-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLZRTWMBNTRFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a complex organic molecule with significant potential for biological activity, particularly in medicinal chemistry. Its unique structure combines several functional groups that suggest interactions with various biological targets, which may lead to therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C18H23N5O3 and a molecular weight of approximately 357.414 g/mol . Its structural features include:
- Pyridazine moiety : Known for diverse biological activities.
- Pyrrolidine ring : Associated with neuroprotective effects.
- Isosoxazole group : Often linked to anticancer properties.
Structural Representation
- InChI :
InChI=1S/C18H23N5O3/c1-4-25-17-14(6-5-10-19-17)18(24)23-11-9-13(12-23)26-16-8-7-15(20-21-16)22(2)3/h5-8,10,13H,4,9,11-12H2,1-3H3
Potential Biological Activities
Research indicates that compounds with similar structural features exhibit significant biological activities. The following sections discuss specific activities and potential applications.
1. Anticancer Activity
Compounds related to the isoxazole and pyridazine structures have shown promising anticancer properties. For instance, studies on bromodomain and extra-terminal (BET) inhibitors have identified compounds that inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The compound's structural components suggest it may interact with cellular pathways involved in cancer progression.
2. Neuroprotective Effects
The presence of the pyrrolidine ring hints at potential neuroprotective effects. Pyrrolidine derivatives are known to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases .
3. Enzyme Inhibition
Preliminary data suggest that the compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For example, phosphodiesterase inhibitors are known for their therapeutic potential in treating respiratory diseases .
The mechanism of action for this compound likely involves interactions with specific molecular targets, such as enzymes or receptors. The pyridazine ring is known to participate in nucleophilic substitutions and can modulate the activity of various biological targets .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Dimethylaminopyridazine | Contains a dimethylamino group and pyridazine ring | Antioxidant properties |
| Pyrrolidine derivatives | Incorporate pyrrolidine rings | Potential neuroprotective effects |
| Methoxy-substituted pyridines | Feature methoxy groups on pyridine rings | Anticancer activity |
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
The compound 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone (CAS: 2034504-40-8) shares nearly identical structural features but replaces the methanone group with an ethanone moiety. Key differences include:
| Property | Target Compound | Analog (CAS 2034504-40-8) |
|---|---|---|
| Molecular Formula | C₁₇H₂₁N₅O₃ | C₁₇H₂₃N₅O₃ |
| Molecular Weight | 343.39 g/mol | 345.4 g/mol |
| Core Modification | Methanone linkage | Ethanone linkage |
| Functional Implications | Potentially higher rigidity and binding specificity | Increased flexibility may alter target affinity |
This minor structural variation could influence solubility, metabolic stability, and target engagement. For instance, ethanone derivatives often exhibit altered pharmacokinetic profiles due to increased hydrophobicity .
Heterocyclic Derivatives with Pyridazine and Isoxazole Motifs
Compounds such as (4-Phenylazo-3,5-dimethylpyrazol-1-yl)[2-methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl]methanone () highlight the importance of pyridazine and isoxazole/pyrazole hybrids in drug design. While these molecules lack the pyrrolidinyloxy linker, they demonstrate:
- Enhanced π-π stacking interactions via aromatic substituents (e.g., phenylazo groups).
- Improved synthetic versatility through triazole and pyrazole modifications.
In contrast, the target compound’s dimethylamino-pyridazine group may facilitate stronger hydrogen bonding with biological targets, such as kinases or G-protein-coupled receptors .
Mechanistic Insights from Scaffold Similarity
demonstrates that structurally similar compounds (e.g., oleanolic acid vs. hederagenin) often share overlapping mechanisms of action (MOAs). By analogy:
- The dimethylamino-pyridazine moiety in the target compound may mimic natural ligands for nucleotide-binding proteins.
- The 3,5-dimethylisoxazole group could interact with hydrophobic pockets in enzymes, akin to co-crystallized inhibitors like raltegravir ().
Table 2 : Predicted MOA Comparison Based on Structural Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
